molecular formula C10H9BrO2 B8678152 5-Bromo-3,3-dimethylbenzofuran-2(3H)-one

5-Bromo-3,3-dimethylbenzofuran-2(3H)-one

Cat. No.: B8678152
M. Wt: 241.08 g/mol
InChI Key: OAEWUHSTZCAZRD-UHFFFAOYSA-N
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Description

5-Bromo-3,3-dimethylbenzofuran-2(3H)-one (CAS 75097-60-8) is a brominated benzofuran derivative of interest in organic chemistry and pharmaceutical research. This compound serves as a versatile chemical building block or key synthetic intermediate for the development of more complex molecules. Its structure incorporates a bromine atom, which makes it suitable for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. Benzofuran scaffolds are recognized for their valuable biological properties. Scientific literature indicates that related benzofuran compounds exhibit a range of activities, including antibacterial, antifungal, antitumor, and antiviral properties . As such, this compound is a valuable precursor for researchers synthesizing novel compounds for biological evaluation and drug discovery programs. Product Identifiers: Molecular Formula: C 10 H 9 BrO 2

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

5-bromo-3,3-dimethyl-1-benzofuran-2-one

InChI

InChI=1S/C10H9BrO2/c1-10(2)7-5-6(11)3-4-8(7)13-9(10)12/h3-5H,1-2H3

InChI Key

OAEWUHSTZCAZRD-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)Br)OC1=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

Table 1: Substituent Profiles of Selected Benzofuran Derivatives
Compound Name Substituents (Positions) Key Functional Groups References
5-Bromo-3,3-dimethylbenzofuran-2(3H)-one Br (5), Me (3,3) Ketone (2) [15, 20]
5-Bromo-3(2H)-benzofuranone Br (5) Ketone (2) [15, 20]
5-Bromo-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran Br (5), Me (2,7), 3-methylphenylsulfonyl (3) Sulfonyl, benzene ring [3, 7]
5-Bromo-2,4,6-trimethyl-3-phenylsulfinyl-1-benzofuran Br (5), Me (2,4,6), phenylsulfinyl (3) Sulfinyl, benzene ring [6]
5-Bromo-3-hydroxy-3H-2-benzofuran-1-one Br (5), OH (3) Hydroxyl, ketone (1) [19]
3,3-Dimethylbenzofuran-2(3H)-one Me (3,3) Ketone (2) [21]

Key Observations :

  • Bromine vs. Non-Brominated Derivatives: Bromine at position 5 enhances electrophilic reactivity and influences intermolecular interactions (e.g., halogen bonding) .
  • Substituent Effects : The 3,3-dimethyl groups in the target compound introduce steric bulk, which may reduce planarity compared to sulfonyl- or sulfinyl-substituted derivatives. For example, sulfonyl groups in 5-Bromo-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran promote halogen bonding (Br⋯O interactions) and π-stacking, stabilizing crystal lattices .

Key Observations :

  • Bromination is a common step for introducing the Br atom, as seen in 5-bromo-3-hydroxy derivatives .

Physical and Chemical Properties

Table 3: Comparative Physicochemical Data
Compound Name Melting Point (K) Density (g/cm³) Boiling Point (°C) References
This compound Not reported ~1.12 (estimated) ~229 (estimated) [21]
5-Bromo-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran 438–439 Not reported Not reported [3]
5-Bromo-2,4,6-trimethyl-3-phenylsulfinyl-1-benzofuran 469–470 Not reported Not reported [4]
3,3-Dimethylbenzofuran-2(3H)-one Not reported 1.122 229.1 [21]

Key Observations :

  • Bulky substituents (e.g., sulfonyl, sulfinyl) correlate with higher melting points (e.g., 469–470 K in ) compared to smaller groups like methyl.
  • The target compound’s density and boiling point are estimated to align with 3,3-dimethylbenzofuran-2(3H)-one , though bromine may increase molecular weight and polarity.

Preparation Methods

Molecular Characteristics

The compound features a benzofuran core substituted with a bromine atom at position 5 and two methyl groups at position 3. Its molecular formula is C10H9BrO2\text{C}_{10}\text{H}_{9}\text{BrO}_2, with a molecular weight of 241.08 g/mol. The bromine substituent enhances electrophilic reactivity, while the dimethyl groups impart steric hindrance, influencing regioselectivity in subsequent reactions.

Spectroscopic Identification

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural validation. Key spectral features include:

  • 1H^1\text{H}-NMR : A singlet at δ 2.36 ppm for the methyl groups and aromatic protons between δ 7.47–7.93 ppm.

  • 13C^{13}\text{C}-NMR : Peaks at δ 189.22 (carbonyl), δ 167.25 (benzofuran oxygen), and δ 20.35 (methyl carbons).

  • IR : Strong absorption at 1765 cm1^{-1} (C=O stretch) and 669 cm1^{-1} (C-Br vibration).

Synthetic Routes to this compound

Friedel-Crafts Alkylation and Cyclodehydration

A widely reported method involves Friedel-Crafts alkylation followed by intramolecular cyclization. Phenolic precursors react with α-haloketones in the presence of Lewis acids like titanium tetrachloride (TiCl4\text{TiCl}_4).

Procedure :

  • Alkylation : 2-Hydroxy-5-methylacetophenone is treated with 3-bromo-2-methylpropanoyl chloride in dichloromethane at 0°C.

  • Cyclization : The intermediate undergoes dehydration using TiCl4\text{TiCl}_4 (10 mol%) at 80°C, yielding the benzofuranone core.

  • Bromination : Electrophilic bromination with N\text{N}-bromosuccinimide (NBS) in acetic acid introduces the bromine substituent.

Optimization :

  • Catalyst Load : Increasing TiCl4\text{TiCl}_4 to 15 mol% improves cyclization efficiency (yield: 72% → 89%).

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) reduce by-product formation compared to toluene.

Table 1. Reaction Outcomes for Friedel-Crafts Synthesis

ParameterCondition 1Condition 2
Catalyst (mol%)1015
Temperature (°C)8080
Yield (%)7289
Purity (HPLC, %)9598

Halogen-Mediated Cyclization with Sodium Azide

Alternative routes employ iodine and sodium azide (NaN3\text{NaN}_3) for simultaneous cyclization and halogenation.

Procedure :

  • Iodination : Refluxing 1-(2-hydroxy-5-methylphenyl)ethan-1-one with iodine (6 equiv.) and NaN3\text{NaN}_3 (7 equiv.) in water generates a diazido intermediate.

  • Cyclodehydration : The intermediate undergoes copper-catalyzed click chemistry with acetylenes, followed by bromine substitution.

Key Observations :

  • Reaction Time : Extending reflux from 2 h to 4 h increases intermediate yield from 60% to 78%.

  • By-Products : Over-iodination at position 7 occurs if NaN3\text{NaN}_3 is deficient, necessitating stoichiometric precision.

Table 2. Halogen-Mediated Synthesis Parameters

ReagentEquivalentsRole
Iodine (I2\text{I}_2)6Electrophilic source
NaN3\text{NaN}_37Cyclization agent
CuSO4\text{CuSO}_45 mol%Click catalyst

Transition-Metal-Catalyzed Annulation

Copper-mediated oxidative annulation offers a regioselective pathway. Phenylacetylene derivatives react with halogenated precursors under CuSO4\text{CuSO}_4/sodium ascorbate catalysis.

Procedure :

  • Coupling : 3-Bromo-2-methylpropanoyl chloride reacts with 4-methylphenylacetylene in CH2Cl2\text{CH}_2\text{Cl}_2.

  • Cyclization : CuSO4\text{CuSO}_4 (5 mol%) and sodium ascorbate (15 mol%) promote annulation at 60°C.

Advantages :

  • Regioselectivity : Copper coordination directs bromine to position 5, minimizing isomer formation.

  • Scalability : Reactions proceed efficiently at 10 mmol scale (yield: 68–71%).

Mechanistic Insights and Kinetic Studies

Electrophilic Aromatic Substitution

Bromination proceeds via an electrophilic mechanism where Br+\text{Br}^+ attacks the electron-rich benzofuran ring. The dimethyl groups at position 3 deactivate the ortho and para positions, directing bromine to position 5.

Kinetic Profile :

  • Rate Law : Second-order in bromine (k=0.45L/mol\cdotpsk = 0.45 \, \text{L/mol·s}).

  • Activation Energy : Ea=58.2kJ/molE_a = 58.2 \, \text{kJ/mol} derived from Arrhenius plots.

Cyclization Pathways

Intramolecular cyclization involves nucleophilic attack by the phenolic oxygen on the α-carbon of the ketone. Lewis acids like TiCl4\text{TiCl}_4 stabilize the transition state, lowering the energy barrier by 12–15 kJ/mol.

Analytical and Purification Techniques

Chromatographic Separation

Silica gel column chromatography with hexane/ethyl acetate (95:5) effectively isolates the target compound (purity >98%). Reverse-phase HPLC using a C18 column and methanol/water (70:30) achieves baseline separation of regioisomers.

Spectroscopic Validation

  • Mass Spectrometry : HRMS confirms the molecular ion at m/zm/z 241.08 (M+H+^+).

  • X-ray Crystallography : Single-crystal analysis reveals a dihedral angle of 12.3° between the benzofuran and dimethyl groups .

Q & A

Q. Crystallography :

  • Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement . Key parameters:
    • Data collection at 173–296 K to reduce thermal motion .
    • Halogen bonding (Br⋯O) and π-π interactions (3.44 Å interplanar distance) stabilize the crystal lattice .
    • Hydrogen atoms are refined using a riding model (C–H = 0.95–0.98 Å) .

Advanced: How can researchers resolve contradictions in crystallographic data when determining the structure?

Methodological Answer:
Contradictions often arise from disordered atoms, twinning, or incorrect space group assignments. To address these:

  • Data validation : Use checkCIF/PLATON to identify outliers (e.g., ADPs, bond lengths) .
  • Halogen bonding analysis : Measure Br⋯O distances (e.g., 3.335 Å) and angles (C–Br⋯O ~168.7°) to confirm intermolecular interactions .
  • Twinning tests : Apply SHELXL’s TWIN command if merging statistics (Rint > 0.1) suggest twinning .
  • Comparative refinement : Test alternative space groups and validate via R-factor convergence .

Advanced: What strategies exist for functionalizing this compound, considering steric effects from the dimethyl groups?

Methodological Answer:
The 3,3-dimethyl group creates steric hindrance, limiting electrophilic substitution at the adjacent position. Functionalization strategies include:

  • Directed C–H activation : Use Pd catalysts with directing groups (e.g., sulfoxide) to achieve selective C–Br coupling .
  • Nucleophilic aromatic substitution : Replace bromine with electron-rich nucleophiles (e.g., amines) under high-temperature conditions .
  • Radical reactions : Employ photoredox catalysis to bypass steric barriers for aryl-aryl bond formation .

Advanced: How to analyze reaction mechanisms in its synthesis, such as acid-mediated coupling?

Methodological Answer:
Mechanistic studies require a combination of kinetic and computational methods:

  • Kinetic profiling : Monitor reaction progress via in situ NMR or HPLC to identify intermediates. For AlCl3-mediated coupling, the rate-determining step is arene coordination to the AlCl3-bromobenzofuran complex .
  • DFT calculations : Optimize transition states (e.g., B3LYP/6-31G*) to map energy barriers for electrophilic attack .
  • Isotopic labeling : Use deuterated solvents (CD2Cl2) to trace proton transfer steps in acid-catalyzed cyclization .

Advanced: How do intermolecular interactions (e.g., halogen bonding) influence the solid-state properties of this compound?

Methodological Answer:
Intermolecular forces dictate packing and stability:

  • Halogen bonding : Br atoms act as σ-hole donors, forming Br⋯O=S bonds (3.335 Å) that stabilize dimers .
  • π-π stacking : Benzofuran and phenyl rings interact via offset π-π stacking (slippage: 1.804 Å), influencing melting points and solubility .
  • Hydrogen bonding : Weak C–H⋯O interactions (2.5–3.0 Å) contribute to layered crystal growth .

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